
1-(4-Fluorobenzyl)piperazine
Overview
Description
OSM-S-446 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research applications. This compound is part of the Open Source Malaria project, aimed at developing new antimalarial drugs with novel mechanisms of action. OSM-S-446 has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthesis of OSM-S-446 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps:
Construction of the Thienopyrimidine Scaffold: This involves the formation of the core structure through a series of organic reactions, including cyclization and functional group transformations.
Halogenation: The introduction of halogen atoms to the scaffold to enhance the compound’s reactivity and biological activity.
Amination: The addition of amino groups to the scaffold to form the final aminothienopyrimidine structure.
Industrial production methods for OSM-S-446 are still under development, as the compound is primarily used in research settings.
Chemical Reactions Analysis
OSM-S-446 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OSM-S-446 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing new analogs with potential biological activity.
Biology: OSM-S-446 is studied for its effects on biological systems, particularly its activity against Plasmodium falciparum.
Medicine: The compound is being investigated as a potential antimalarial drug, with studies focusing on its efficacy, toxicity, and mechanism of action.
Mechanism of Action
The mechanism of action of OSM-S-446 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. OSM-S-446 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, which blocks its activity. This mechanism is specific to the parasite enzyme, with minimal effects on the human counterpart .
Comparison with Similar Compounds
OSM-S-446 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar core structure, OSM-S-446 has unique substitutions that enhance its biological activity and selectivity. Other similar compounds include:
OSM-S-106: Another aminothienopyrimidine compound with potent antimalarial activity.
TCMDC-135294: A structurally related compound with similar biological properties
The uniqueness of OSM-S-446 lies in its specific substitutions and modifications, which contribute to its enhanced activity and selectivity against Plasmodium falciparum.
Biological Activity
1-(4-Fluorobenzyl)piperazine (FBP) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of FBP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a 4-fluorobenzyl group. Its molecular formula is C₁₂H₁₆FN₂. The presence of the fluorine atom significantly influences its biological activity and pharmacokinetic properties.
FBP interacts with various biological targets, primarily within neurotransmitter systems. Research indicates that it may affect serotonin and dopamine pathways, suggesting potential applications in treating mood disorders such as depression and anxiety . Additionally, it has been investigated for its role as a tyrosinase inhibitor, which is relevant for conditions related to hyperpigmentation.
Tyrosinase Inhibition
One of the most notable activities of FBP derivatives is their ability to inhibit tyrosinase (TYR), an enzyme crucial for melanin production. In a study evaluating various piperazine derivatives, one compound featuring the FBP structure exhibited an IC50 value of 0.18 μM against TYR from Agaricus bisporus, making it approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM) . This inhibition is significant for developing treatments for hyperpigmentation disorders.
The following table summarizes key findings regarding the inhibitory effects of various FBP derivatives on TYR:
Compound Name | IC50 (μM) | Notes |
---|---|---|
FBP Derivative 26 | 0.18 | Most active compound identified |
Kojic Acid | 17.76 | Reference compound for comparison |
Other Derivatives | Varied | Range from low micromolar to higher concentrations |
Neurotransmitter Interaction
FBP's interactions with neurotransmitter receptors have also been explored. Preliminary studies suggest that this compound may influence serotonin and dopamine receptor activity, which could be beneficial in treating psychiatric disorders. The structural modifications in FBP can lead to variations in receptor affinity and selectivity, impacting its therapeutic efficacy.
Case Studies and Research Findings
Several studies have highlighted the potential of FBP derivatives in various applications:
- Antimelanogenic Effects : Research demonstrated that certain FBP derivatives could reduce melanin synthesis without exhibiting cytotoxicity in B16F10 melanoma cells . This finding supports their use in cosmetic formulations aimed at skin lightening.
- Dopamine Pathway Modulation : A study investigating the effects of piperazine derivatives on dopamine receptors suggested that modifications to the FBP structure could enhance its binding affinity, potentially leading to new treatments for conditions like schizophrenia .
- Synthesis and Optimization : Ongoing research focuses on optimizing the synthesis of FBP analogs to improve their biological activity against specific targets, including TYR and various neurotransmitter receptors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Fluorobenzyl)piperazine and its derivatives?
The synthesis typically involves coupling reactions between this compound and benzoyl chlorides or benzoic acids under basic conditions. For example, derivatives are synthesized by reacting this compound with benzoyl chlorides in dichloromethane (DCM) and N,N-diisopropylethylamine (EDIPA) under microwave irradiation (50°C, 200 W, 10 min). Purification is achieved via crystallization with diethyl ether or flash chromatography using ethyl acetate/hexane gradients .
Q. How is compound purity validated during synthesis?
Purity is assessed using HPLC (>97% purity threshold), supported by ESI-MS and HRMS to confirm molecular weights. Nuclear magnetic resonance (NMR; ¹H and ¹³C) is used to verify structural integrity, with cross-referencing of spectral data against computational predictions .
Q. What are the primary biological targets of this compound derivatives?
Key targets include tyrosine kinases (e.g., EGFR, Aurora A), tyrosinase (in melanogenesis), and enzymes like acetylcholinesterase. These derivatives also exhibit cytotoxicity against cancer cell lines and antimicrobial activity .
Q. What safety precautions are critical when handling this compound?
The compound is classified as a combustible solid (WGK 2) and requires storage in a dry, cool environment. Personal protective equipment (gloves, goggles, respirator) is mandatory due to acute oral toxicity (Category 4) and respiratory system risks .
Advanced Research Questions
Q. How do substituent modifications on the benzoyl ring influence tyrosinase inhibition?
Ortho-substituents (e.g., nitro, trifluoromethyl) enhance inhibitory activity by forming halogen bonds and hydrophobic interactions with tyrosinase’s active site. For example, 2,4-dichloro and 2,4-dinitro derivatives achieve IC50 values of 0.79–0.96 µM, outperforming kojic acid (17.76 µM) .
Q. What computational methods are used to predict binding modes of kinase inhibitors?
Pharmacophore modeling (e.g., in silico grids) and molecular docking (AutoDock Vina) identify critical interactions, such as hydrogen bonding with catalytic residues (e.g., His263 in Aurora A) and π-π stacking with aromatic pockets. These models correlate with experimental IC50 values .
Q. How can contradictory activity data across biological assays be resolved?
Contradictions may arise from assay variability (e.g., substrate concentrations, pH). Standardization using internal controls (e.g., L-DOPA for tyrosinase assays) and orthogonal validation (e.g., kinetic studies, cellular uptake assays) are recommended. Cross-referencing with physicochemical parameters (logP, polar surface area) can explain permeability differences .
Q. What strategies optimize multi-target activity (e.g., dual kinase/tyrosinase inhibition)?
Fragment-based drug design leverages the 4-fluorobenzyl group’s versatility. Introducing polar groups (e.g., carboxyl, amine) enhances interactions with divergent active sites. For example, 4-aminophenyl derivatives show dual inhibition (IC50 = 3.81 µM for tyrosinase; 0.48 µM for Aurora A) .
Q. How do zinc-mediated nitroreduction protocols impact biological activity?
Reduction of nitro groups to amines (using Zn/HCl) increases hydrogen-bond donor capacity, improving affinity for enzymes like acetylcholinesterase. This modification shifts IC50 values from micromolar to nanomolar ranges in some derivatives .
Q. What are the limitations of current SAR studies for this compound class?
Limited data on off-target effects (e.g., hERG channel binding) and metabolic stability (CYP450 interactions) hinder clinical translation. Incorporating ADMET profiling (e.g., SwissADME) and in vivo pharmacokinetic studies is critical for advancing lead compounds .
Q. Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (10 min vs. 24 h conventional) .
- Activity Validation : Pair enzymatic assays (e.g., mushroom tyrosinase) with cellular models (e.g., B16F10 melanoma cells) to confirm efficacy .
- Computational Workflow : Combine pharmacophore modeling (e.g., Schrödinger Phase) with MD simulations (AMBER) to refine binding hypotheses .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSZCNKVJAVHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355314 | |
Record name | 1-(4-Fluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70931-28-1 | |
Record name | 1-(4-Fluorobenzyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070931281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-FLUOROBENZYL) PIPERAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-FLUOROBENZYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99A94YLM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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